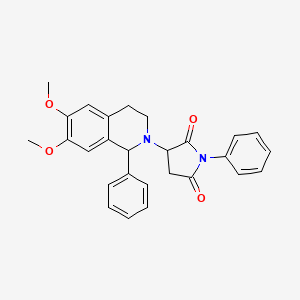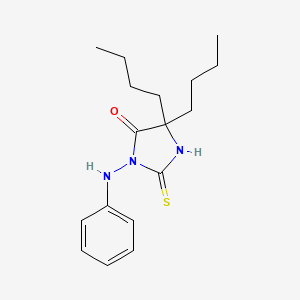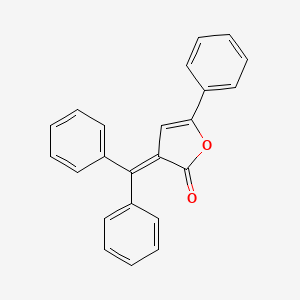![molecular formula C19H14ClN3O5 B5110054 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B5110054.png)
4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide, also known as CND, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
科学研究应用
4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-ligand interactions, as a tool for studying the structure and function of enzymes, and as a potential therapeutic agent for treating cancer and other diseases. In particular, 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide has been shown to exhibit selective cytotoxicity towards cancer cells, making it a promising candidate for further development as an anticancer drug.
作用机制
The mechanism of action of 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism and DNA replication. Specifically, 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the disruption of cellular metabolism. These effects are thought to be mediated by the compound's ability to inhibit key enzymes involved in these processes, as well as its ability to generate reactive oxygen species (ROS) that can damage cellular structures.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide in lab experiments is its ability to selectively target cancer cells, making it a valuable tool for studying cancer biology and developing new anticancer therapies. However, there are also several limitations to using 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide, including its relatively low solubility in water and its potential toxicity to normal cells at high concentrations. Additionally, the mechanism of action of 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide, including:
1. Developing new synthetic methods for producing 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide and related compounds with improved properties such as solubility and selectivity.
2. Investigating the mechanism of action of 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide in greater detail, including its interactions with specific enzymes and cellular pathways.
3. Exploring the potential use of 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide as a therapeutic agent for other diseases besides cancer, such as viral infections or autoimmune disorders.
4. Developing new techniques for imaging and detecting 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide in living cells and tissues, in order to better understand its distribution and activity in vivo.
5. Conducting clinical trials to evaluate the safety and efficacy of 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide as an anticancer drug, and exploring potential combination therapies with other drugs or treatments.
In conclusion, 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide is a valuable tool for scientific research, with a range of potential applications in fields such as cancer biology, enzyme structure and function, and drug development. While there are still many unanswered questions about its mechanism of action and potential uses, ongoing research on 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide is likely to yield valuable insights and new therapeutic options in the years to come.
合成方法
The synthesis of 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide involves several steps, beginning with the reaction of 1-naphthyl ethylamine with 4-chloro-3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces the intermediate 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide, which can be purified and isolated using standard methods such as column chromatography or recrystallization.
属性
IUPAC Name |
4-chloro-N-(1-naphthalen-1-ylethyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5/c1-11(14-8-4-6-12-5-2-3-7-15(12)14)21-19(24)13-9-16(22(25)26)18(20)17(10-13)23(27)28/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKTWDVAPBYINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-naphthalen-1-ylethyl)-3,5-dinitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(methoxymethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5109983.png)
![5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5109990.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5109999.png)

![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5110033.png)
![N-(3,3-diphenylpropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5110035.png)
![2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5110036.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B5110069.png)

![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5110087.png)